molecular formula C19H25N3O2 B2768249 (2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide CAS No. 1465289-59-1

(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide

Cat. No. B2768249
CAS RN: 1465289-59-1
M. Wt: 327.428
InChI Key: NGGKACAXWDIUTP-DJNXLDHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a derivative of pyrrolidine . Pyrrolidine is a five-membered ring with a nitrogen heterocycle, widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

  • Synthesis and Properties of Ortho-Linked Polyamides : A study by Hsiao et al. (2000) discussed the synthesis of polyamides using a process that might relate to the compound . These polyamides demonstrated significant thermal stability and solubility in various solvents, indicating potential applications in materials science (Hsiao, Yang, & Chen, 2000).

  • Asymmetric Synthesis of 2-Substituted Cyclic Amines : Kudale et al. (2014) reported on the synthesis of cyclic amines, including pyrrolidines, using a process involving cyanomethylenetributylphosphorane. This research highlights the compound's utility in the synthesis of various cyclic amines, which are significant in medicinal chemistry (Kudale, Anaspure, Goswami, & Voss, 2014).

  • Synthesis and Characterization of Aromatic Polyamides : Yang et al. (1999) focused on synthesizing aromatic polyamides using a process related to the compound . These polyamides were noncrystalline, soluble in various solvents, and had high glass transition temperatures, indicating their utility in high-performance materials (Yang, Hsiao, & Yang, 1999).

  • CYP2C8- and CYP3A-Mediated Metabolism Studies : A study by Prakash et al. (2008) involved the metabolism of a compound with a similar structure in human liver microsomes. This research is significant for understanding the metabolic pathways and potential drug interactions of related compounds (Prakash, Wang, O’Connell, & Johnson, 2008).

  • Synthesis of Soluble Polyamides : Liaw et al. (2000) discussed the synthesis of new polyamides using a tert-butylcyclohexylidene group, showcasing the compound's potential in creating materials with excellent solubility and thermal properties (Liaw, Liaw, & Chen, 2000).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Pyrrolidine derivatives are known to have various biological activities, but the specific action would depend on the exact structure and functional groups present .

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, structure, reactions, mechanism of action, and properties. It could also be interesting to explore its potential applications in medicinal chemistry .

properties

IUPAC Name

(2S)-1-acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13(23)22-11-5-6-17(22)18(24)21-16(12-20)14-7-9-15(10-8-14)19(2,3)4/h7-10,16-17H,5-6,11H2,1-4H3,(H,21,24)/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGKACAXWDIUTP-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(C#N)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)NC(C#N)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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